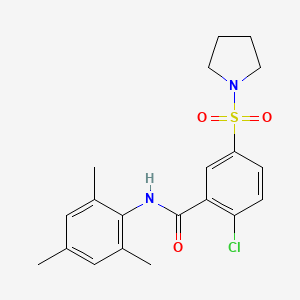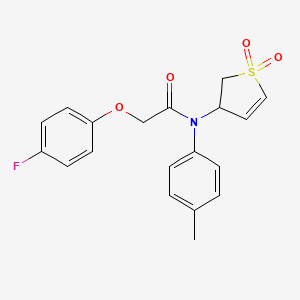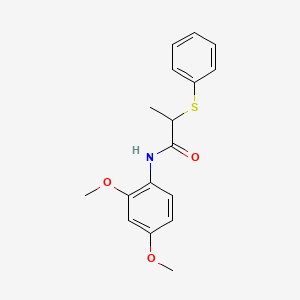![molecular formula C18H13F3N2O3 B5208483 5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in scientific research. It is also known as ABT-639 and belongs to the class of isoxazolecarboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide involves the modulation of voltage-gated calcium channels. This compound selectively blocks the T-type calcium channels, which are involved in the transmission of pain signals. By blocking these channels, this compound reduces the transmission of pain signals and provides analgesic effects. Furthermore, this compound has been shown to modulate the release of neurotransmitters, such as serotonin and noradrenaline, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. Furthermore, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide in lab experiments include its high potency and selectivity for T-type calcium channels. This compound has been extensively studied and has been shown to have significant therapeutic potential. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, such as neuropathic pain, anxiety, and depression. Furthermore, the development of more potent and selective T-type calcium channel blockers could lead to the development of new and improved therapies for these diseases. Another direction is the investigation of the potential toxicity of this compound and the development of safer and more effective dosing strategies. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide involves the reaction of 4-(trifluoromethoxy)aniline with 2-methyl-2-phenylpropanenitrile in the presence of a base. The resulting product is then subjected to a reaction with chloroacetyl chloride and sodium bicarbonate to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic properties and has been studied for its potential use in the treatment of neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders and depression. Furthermore, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-11-15(16(23-26-11)12-5-3-2-4-6-12)17(24)22-13-7-9-14(10-8-13)25-18(19,20)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCQAAWUFSHGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
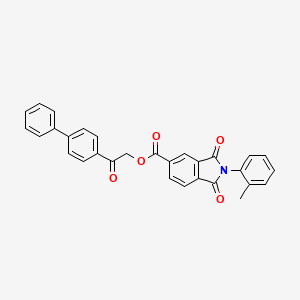
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
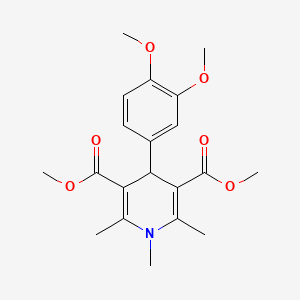
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)
